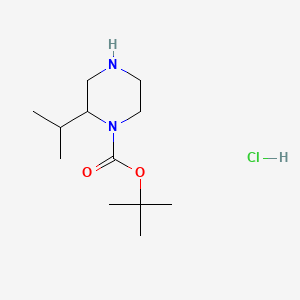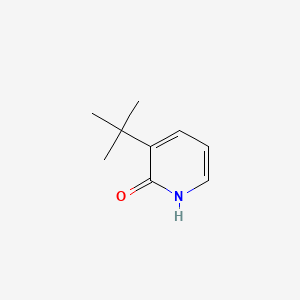
Boc-N-Me-Cys(Mob)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Boc-N-Me-Cys(Mob)-OH is a research chemical that is used for pharmaceutical testing . It is a high-quality reference standard that provides accurate results .
Synthesis Analysis
The synthesis of Boc-N-Me-Cys(Mob)-OH involves complex chemical processes. Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades . Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .Molecular Structure Analysis
The molecular formula of Boc-N-Me-Cys(Mob)-OH is C17H25NO5S . The exact mass is 355.145355 . The structure of this compound can be found in various chemical databases .Chemical Reactions Analysis
The chemical reactions involving Boc-N-Me-Cys(Mob)-OH are complex and involve multiple steps. The details of these reactions are typically found in specialized chemical literature .Physical And Chemical Properties Analysis
Boc-N-Me-Cys(Mob)-OH has a molecular weight of 355.449 . It has a density of 1.2±0.1 g/cm3 . The boiling point is 493.3±45.0 °C at 760 mmHg . The flash point is 252.1±28.7 °C .Scientific Research Applications
Emerging Electrocatalysts for Hydrogen Production
Recent advances in materials science have led to the development of nonprecious metal borides as highly active catalysts for hydrogen production. These catalysts, studied mainly in their bulk form, demonstrate a promising avenue for economical and efficient water-splitting processes. Their structural diversity and rich compositional variations contribute to their significant electrocatalytic activities, highlighting the importance of innovative material design in renewable energy technologies (Lee & Fokwa, 2021).
Electrosynthesis of Organic Compounds
Electrochemical procedures have emerged as potent methods for synthesizing complex organic molecules, including natural product transformations. For instance, the electrosynthesis of methoxyloxobiseugenol from biseugenol demonstrates the capability of electrochemical methods to generate novel organic compounds with potential biological activities, such as cytotoxic effects against cancer cells (da Silva et al., 2021).
Boron-Rich Phases in Material Science
Theoretical studies on molybdenum borides have revealed stable crystal structures and proposed that boron-rich phases, such as MoBx, possess high hardness and potential superhard properties. These findings underscore the importance of computational studies in predicting the mechanical properties of novel materials, which could have applications in various industrial and technological sectors (Rybkovskiy et al., 2019).
Novel Photocatalytic Materials
The development of N-doped (BiO)2CO3 hierarchical microspheres highlights the role of material innovation in addressing environmental pollution. These materials exhibit enhanced photocatalytic performance under visible light, demonstrating the potential for efficient and durable solutions for air purification and environmental remediation (Dong et al., 2012).
properties
IUPAC Name |
3-[(4-methoxyphenyl)methylsulfanyl]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S/c1-17(2,3)23-16(21)18(4)14(15(19)20)11-24-10-12-6-8-13(22-5)9-7-12/h6-9,14H,10-11H2,1-5H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYOXUYJDMPEEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CSCC1=CC=C(C=C1)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 138114646 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

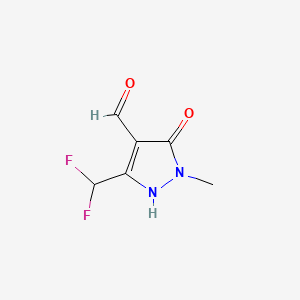
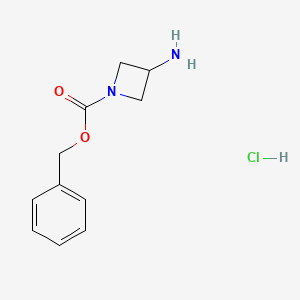
![Tert-butyl 6-hydroxy-hexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B598196.png)
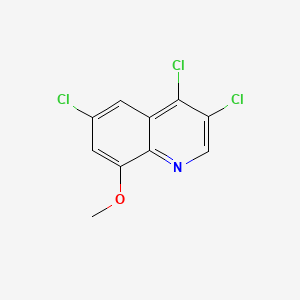

![tert-Butyl 5-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate](/img/structure/B598199.png)


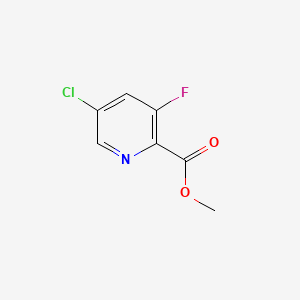
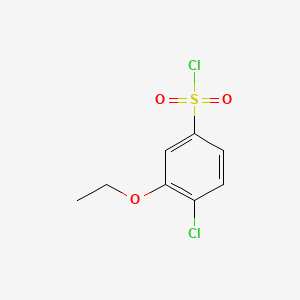
![7-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B598207.png)
